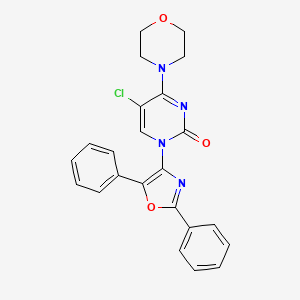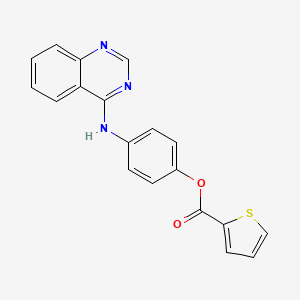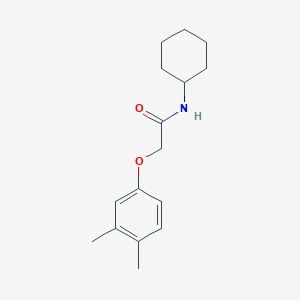![molecular formula C17H22N2O3S B5590287 {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine](/img/structure/B5590287.png)
{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine is an organic compound that features a sulfonyl group attached to a pyridylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of tert-butyl ethers as protecting groups for alcohols and phenols, which can be efficiently removed under mild conditions . The preparation may also involve Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable and efficient synthetic routes, such as the use of tert-butyl methyl ether as a tert-butyl source and solvent, in the presence of sulfuric acid . This method is simple, inexpensive, and easily scaled up, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO₄ or OsO₄.
Reduction: Reduction reactions can be carried out using agents like LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine has several scientific research applications, including:
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonyl group.
tert-Butyl esters: Compounds with tert-butyl groups used as protecting groups in organic synthesis.
Uniqueness
{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine is unique due to its combination of a sulfonyl group with a pyridylamine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-tert-butyl-2-ethoxy-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-5-22-14-10-9-13(17(2,3)4)12-15(14)23(20,21)19-16-8-6-7-11-18-16/h6-12H,5H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAZCMSPNARRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5590236.png)
![4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-(2-phenylethyl)-2-piperazinone](/img/structure/B5590241.png)

![1-(3-chlorophenyl)-4-[(1-methyl-2-oxo-4-imidazolidinyl)carbonyl]-2-piperazinone](/img/structure/B5590251.png)

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5590271.png)

![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5590276.png)
![4-(4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B5590280.png)
![2-benzyl-N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5590303.png)
![(3,5-dimethyl-1H-indol-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone](/img/structure/B5590317.png)
